molecular formula C14H18F5N5O2S B10928431 1-(difluoromethyl)-3-methyl-N-{3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pentyl}-1H-pyrazole-4-sulfonamide

1-(difluoromethyl)-3-methyl-N-{3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pentyl}-1H-pyrazole-4-sulfonamide

Cat. No.: B10928431
M. Wt: 415.38 g/mol
InChI Key: LVGSHGRNRPZMJG-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-3-methyl-N-{3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pentyl}-1H-pyrazole-4-sulfonamide is a complex organic compound that features a pyrazole ring with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(difluoromethyl)-3-methyl-N-{3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pentyl}-1H-pyrazole-4-sulfonamide typically involves multiple steps. One common approach starts with the preparation of the pyrazole ring, followed by the introduction of the difluoromethyl and trifluoromethyl groups. The final step involves the sulfonamide formation. The reaction conditions often require specific reagents, catalysts, and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure cost-effectiveness and scalability. This includes the use of readily available raw materials, efficient reaction conditions, and minimal environmental impact. The process may also involve purification steps such as crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethyl)-3-methyl-N-{3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pentyl}-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(Difluoromethyl)-3-methyl-N-{3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pentyl}-1H-pyrazole-4-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-3-methyl-N-{3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pentyl}-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Difluoromethyl)-3-methyl-N-{3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pentyl}-1H-pyrazole-4-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H18F5N5O2S

Molecular Weight

415.38 g/mol

IUPAC Name

1-(difluoromethyl)-3-methyl-N-[3-[3-(trifluoromethyl)pyrazol-1-yl]pentyl]pyrazole-4-sulfonamide

InChI

InChI=1S/C14H18F5N5O2S/c1-3-10(23-7-5-12(22-23)14(17,18)19)4-6-20-27(25,26)11-8-24(13(15)16)21-9(11)2/h5,7-8,10,13,20H,3-4,6H2,1-2H3

InChI Key

LVGSHGRNRPZMJG-UHFFFAOYSA-N

Canonical SMILES

CCC(CCNS(=O)(=O)C1=CN(N=C1C)C(F)F)N2C=CC(=N2)C(F)(F)F

Origin of Product

United States

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